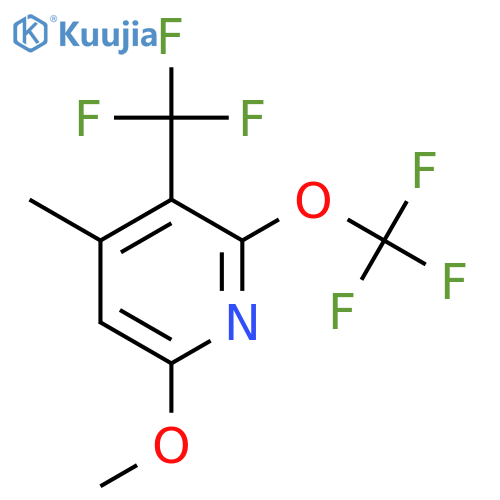Cas no 1805119-27-0 (6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

1805119-27-0 structure
商品名:6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
CAS番号:1805119-27-0
MF:C9H7F6NO2
メガワット:275.147803544998
CID:4838265
6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C9H7F6NO2/c1-4-3-5(17-2)16-7(18-9(13,14)15)6(4)8(10,11)12/h3H,1-2H3
- InChIKey: PAYYMRWLKBROBN-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=NC(=CC=1C)OC)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 279
- トポロジー分子極性表面積: 31.4
- 疎水性パラメータ計算基準値(XlogP): 3.9
6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088152-1g |
6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |
1805119-27-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 関連文献
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
1805119-27-0 (6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine) 関連製品
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
